molecular formula C12H18N6O3S B2991006 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034355-48-9

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide

Cat. No.: B2991006
CAS No.: 2034355-48-9
M. Wt: 326.38
InChI Key: NZIMHQAWQJSZRW-UHFFFAOYSA-N
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Description

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Another example is the synthesis of 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts, which were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents .

Scientific Research Applications

Herbicidal Applications

Compounds with [1,2,4]triazolo[4,3-b]pyridazin-3-yl structures have been investigated for their herbicidal activities. For instance, triazolopyrimidine-2-sulfonamide derivatives have been identified as potent acetohydroxyacid synthase inhibitors, which are crucial for the development of new herbicides with high activity and faster degradation rates in soil, aiming to reduce environmental impact (Chao-Nan Chen et al., 2009).

Anticancer Research

Modifications of compounds structurally similar to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide have shown significant promise in anticancer research. For instance, the replacement of the acetamide group with alkylurea in certain [1,2,4]triazolo[1,5-a]pyridin derivatives has led to compounds with potent antiproliferative activities against human cancer cell lines, while also demonstrating lower acute oral toxicity. This suggests potential for these compounds as effective anticancer agents with reduced side effects (Xiao-meng Wang et al., 2015).

Antimicrobial and Antifungal Agents

Research into sulfonamido-containing heterocyclic compounds has led to the development of new antibacterial and antifungal agents. These compounds, due to their structural diversity and functional groups, have shown high activities against a broad spectrum of bacteria and fungi, indicating their potential as novel antimicrobial agents for medical and agricultural uses (M. E. Azab et al., 2013).

Anti-Asthmatic Activities

Studies on condensed-azole derivatives, including [1,2,4]triazolo[1,5-b]pyridazines, have revealed compounds with significant anti-asthmatic activities. These compounds have been evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction, showing promise as treatments for asthma and other respiratory diseases (M. Kuwahara et al., 1997).

Cardiovascular Applications

The cardiovascular properties of 1,2,4-triazolo[1,5-a]pyrimidines, including vasodilating and antihypertensive activities, have been explored. These studies highlight the potential of such compounds in the development of new cardiovascular drugs, demonstrating the broad applicability of triazolopyridazine derivatives in therapeutic contexts (Y. Sato et al., 1980).

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3S/c1-2-21-12-6-5-10-14-15-11(18(10)16-12)9-13-22(19,20)17-7-3-4-8-17/h5-6,13H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIMHQAWQJSZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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